![molecular formula C15H22N2O4S B513120 1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-56-4](/img/structure/B513120.png)
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as EMBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. EMBO is a piperazine derivative that has a sulfonyl group attached to it, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The process of synthesizing derivatives of "1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one" involves intricate chemical reactions that yield compounds with potential biological activities. Studies have shown that such derivatives can be synthesized through reactions involving various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2010). Similarly, the structural analysis of these compounds, such as through crystallographic studies, offers insights into their molecular configurations and potential binding properties, as seen in the work of Li and Su (2007), where the crystal structure of a related piperazine compound was elucidated, highlighting the importance of intermolecular hydrogen bonding in the arrangement of these molecules (Li & Su, 2007).
Biological Applications
The derivatives of "this compound" have been explored for their potential biological activities, including antimicrobial and antifungal properties. The study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis of piperazine derivatives and evaluated their in vitro antimicrobial studies, finding some compounds to exhibit significant antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). This indicates the potential of such compounds in the development of new antimicrobial agents.
Mécanisme D'action
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting potential targets could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
If it acts similarly to other antidepressants, it may work by modulating the activity of certain neurotransmitters in the brain, potentially leading to an elevation of mood and reduction in feelings of depression .
Biochemical Pathways
If it functions as an antidepressant, it may influence the monoamine neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
If it acts as an antidepressant, it could potentially alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Propriétés
IUPAC Name |
1-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-14-6-5-12(2)11-15(14)22(19,20)17-9-7-16(8-10-17)13(3)18/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCINUAQMMZXIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

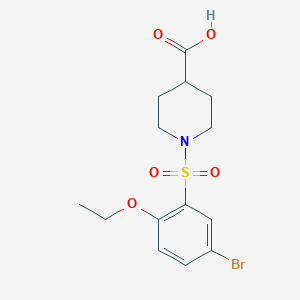
![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
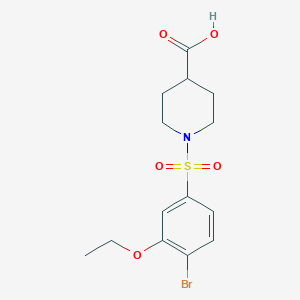
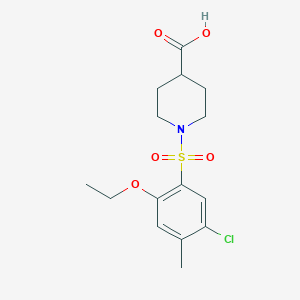
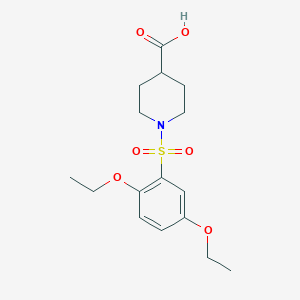
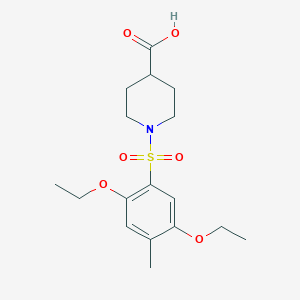
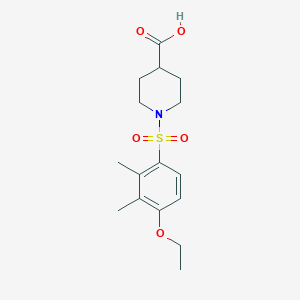
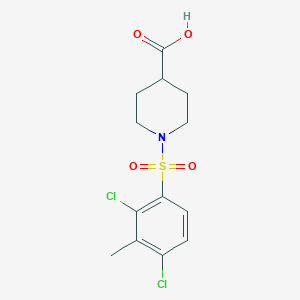
![1-Acetyl-4-{[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperazine](/img/structure/B513059.png)
![(2-Morpholin-4-ylethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B513060.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B513061.png)
![4-butoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513062.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B513064.png)
![4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B513072.png)